6-Oxo-1,6-dihydropyridazine-3-carbohydrazide
Overview
Description
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is a chemical compound with the molecular weight of 154.13 . It is a solid substance at room temperature . The IUPAC name for this compound is 6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide .
Molecular Structure Analysis
The molecular structure of 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide contains a total of 17 bonds, which include 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 N hydrazine, and 1 hydrazone .
Physical And Chemical Properties Analysis
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is a solid substance at room temperature . It has a melting point of 236-237 degrees Celsius .
Scientific Research Applications
Synthesis and Structural Analysis
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide and its derivatives serve as pivotal intermediates in organic synthesis. Mishra et al. (2010) reported the synthesis of a structurally related compound through the reaction of β-benzoylpropionic acid and carbohydrazide, showcasing the versatility of carbohydrazides in synthesizing complex molecules (Mishra, Ravinesh, Siddiqui, A., Kumar, R., & Kumar, Suresh, 2010). This method underscores the importance of such compounds in creating diverse molecular architectures.
Catalysis
Qi et al. (2015) explored the role of carbon nanotubes as catalysts in fuel cells using carbohydrazide-based fuels. This study highlights the potential of 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide in energy applications, particularly as a safer alternative to hydrazine in fuel cell technologies (Qi, Ji et al., 2015).
Antimicrobial Activity
Research on heterocyclic carbohydrazides has shown potential in developing new antimicrobial agents. Mansour et al. (2003) investigated heterocyclic carbohydrazides and related compounds, identifying some with promising anticancer activity (Mansour, A. K., Eid, M. M., & Khalil, N., 2003). Similarly, Shaker and Marzouk (2016) explored the synthesis of cytotoxic heterocyclic compounds from a (pyridazinyl)acetate derivative, highlighting the role of carbohydrazide derivatives in generating biologically active compounds with potential cancer treatment applications (Shaker, S. & Marzouk, M. I., 2016).
Safety And Hazards
properties
IUPAC Name |
6-oxo-1H-pyridazine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-7-5(11)3-1-2-4(10)9-8-3/h1-2H,6H2,(H,7,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYQISBPGSZFSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365666 | |
Record name | 6-oxo-1,6-dihydropyridazine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide | |
CAS RN |
98021-39-7 | |
Record name | 6-oxo-1,6-dihydropyridazine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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